Chelidonine

Description

This compound has been reported in Stylophorum lasiocarpum, Chelidonium majus, and other organisms with data available.

This compound is an isolate of Papaveraceae with acetylcholinesterase and butyrylcholinesterase inhibitory activity.

benzophenanthridine derived from scoulerine from Chelidonium majus; RN given refers to parent cpd (this compound, (5bR-(5balpha,6beta,12alpha))-isomer)

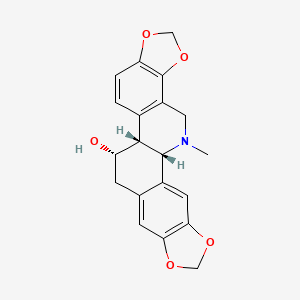

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3/t14-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKISGDRQRSCII-ZOCIIQOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4312-31-6 (hydrochloride), 63937-19-9 (sulfate) | |

| Record name | Chelidonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10878474 | |

| Record name | Chelidonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20267-87-2, 476-32-4 | |

| Record name | (±)-Chelidonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20267-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Chelidonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chelidonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chelidonine (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020267872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chelidonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chelidonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHELIDONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K7EK8446J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHELIDONINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UDG3LY0GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chelidonine's Mechanism of Action in Cancer Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Chelidonine, a principal benzophenanthridine alkaloid isolated from Chelidonium majus, has demonstrated significant anti-cancer properties across a spectrum of malignancies. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. This compound triggers programmed cell death through both caspase-dependent and -independent mitochondrial pathways, often mediated by the p53/GADD45a axis and regulation of the Bcl-2 protein family. Furthermore, it imposes a G2/M phase arrest in the cell cycle by disrupting microtubule polymerization and altering the expression of critical cell cycle proteins like CDK1 and Cyclin B1. The compound also exhibits potent inhibitory effects on pro-survival pathways, including PI3K/AKT and TLR4/NF-κB, and displays anti-metastatic and anti-angiogenic properties. This document provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core pathways.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through several interconnected mechanisms that culminate in the inhibition of cancer cell proliferation and survival.

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis. This programmed cell death is initiated through multiple signaling cascades.

-

p53 and GADD45a Pathway Activation: In pancreatic cancer cells, this compound treatment leads to the upregulation of Growth Arrest and DNA Damage-inducible 45 alpha (GADD45a) and the tumor suppressor protein p53.[1] This activation creates a positive feedback loop, stabilizing p53 and promoting apoptosis.[1] The increased expression of p53 and GADD45a subsequently leads to the cleavage and activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1]

-

Mitochondrial (Intrinsic) Pathway: this compound influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Treatment has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax.[2] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade.[1][3] Studies in Jurkat cells demonstrated that overexpression of Bcl-2 partially inhibits this compound-induced apoptosis, confirming the involvement of the mitochondrial pathway.[3]

-

Caspase Activation: The apoptotic response to this compound is frequently caspase-dependent.[4] It activates initiator caspases like caspase-9 and executioner caspases such as caspase-3.[5] In some cell lines, such as human gastric carcinoma SGC-7901 cells, apoptosis following mitotic catastrophe is mediated by a caspase-dependent pathway.[4] However, evidence also exists for caspase-independent cell death, involving the nuclear translocation of Apoptosis-Inducing Factor (AIF).

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M transition.

-

Microtubule Disruption: this compound inhibits tubulin polymerization, with a reported IC50 of 24 µM, disrupting the formation and function of the mitotic spindle.[6][7] This action leads to an arrest in the M phase, characterized by abnormal metaphase morphology.[6]

-

Modulation of Cell Cycle Regulators: The G2/M arrest is associated with significant changes in the expression of key regulatory proteins. In gastric cancer cells, this compound treatment downregulates the expression of BubR1, Cdk1 (cdc2), and cyclin B1.[8][4] The inactivation of the Cdk1/cyclin B1 complex is a critical event that prevents cells from proceeding through mitosis.[8][4] Conversely, in other contexts, a G2/M arrest is characterized by increased levels of cyclin B1 and enhanced cdc2 kinase activity.[6] this compound also upregulates the cell cycle inhibitor p21, which contributes to cell cycle arrest.[1][9]

-

Mitotic Catastrophe and Slippage: Prolonged M phase arrest induced by this compound can lead to mitotic catastrophe, a form of cell death that occurs during mitosis. In SGC-7901 cells, this is followed by mitotic slippage, where cells exit mitosis without proper chromosome segregation, resulting in multinucleated cells that subsequently undergo apoptosis.[8][4]

Inhibition of Pro-Survival Signaling Pathways

This compound's efficacy is enhanced by its ability to suppress key signaling pathways that cancer cells rely on for growth, proliferation, and survival.

-

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central node in cancer cell signaling. This compound has been shown to inhibit the activation of this pathway in melanoma and HeLa cells by downregulating the phosphorylation of both PI3K and AKT.[8][10][11][12]

-

TLR4/NF-κB Pathway: In melanoma cells, this compound inactivates the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[10][12][13] It achieves this by reducing the protein levels of TLR4 and decreasing the phosphorylation of p65, a key subunit of the NF-κB complex.[10][12]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also a target of this compound. It can lead to the activation of the stress-activated SAPK/JNK pathway.[6] Its effects on the MAPK pathway can be cell-type specific, involving the upregulation of phospho-ERK1/2 and phospho-p38 in some cells, which can either suppress proliferation or induce apoptosis.[9]

Anti-Metastatic and Anti-Angiogenic Effects

This compound also demonstrates potential in controlling cancer spread and tumor vascularization.

-

Inhibition of Migration and Invasion: It has been shown to suppress the migration and invasion of various cancer cell types, including head and neck squamous cell carcinoma (HNSCC) and melanoma.[2][10][14] This effect is partly achieved by attenuating the epithelial-mesenchymal transition (EMT) process.[10][12]

-

Anti-Angiogenesis: this compound effectively inhibits angiogenesis, as demonstrated by the tube formation assay.[14][15] This suggests it can interfere with the formation of new blood vessels required for tumor growth.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the bioactivity of this compound.

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| SGC-7901 | Human Gastric Carcinoma | 23.13 | 48 | [4] |

| FaDu | Head and Neck Squamous Cell Carcinoma | ~1.0 | Not Specified | [16] |

| HLaC78 | Head and Neck Squamous Cell Carcinoma | ~1.6 | Not Specified | [16] |

| BxPC-3 | Human Pancreatic Cancer | > 1.0 | 48 | [1] |

| MIA PaCa-2 | Human Pancreatic Cancer | < 1.0 | 48 | [1] |

| - | Tubulin Polymerization Assay | 24 | Not Applicable | [6][7] |

Note: IC50 values can vary significantly based on the specific assay conditions and cell line characteristics.

Table 2: Effect of this compound on Key Regulatory Proteins in Cancer Cells

| Protein | Function | Effect of this compound | Cancer Type | Reference |

| p53 | Tumor Suppressor, Apoptosis | Upregulation | Pancreatic | [1] |

| GADD45a | Growth Arrest, DNA Repair | Upregulation | Pancreatic | [1] |

| p21 | Cell Cycle Inhibitor | Upregulation | Pancreatic | [1] |

| Cleaved Caspase-3 | Executioner Caspase | Upregulation | Pancreatic, Gastric | [1][8] |

| Bcl-2 | Anti-Apoptotic | Downregulation | Ovarian | [2] |

| Bax | Pro-Apoptotic | Upregulation | Ovarian | [2] |

| p-PI3K | Pro-Survival Signaling | Downregulation | Melanoma | [10][12] |

| p-AKT | Pro-Survival Signaling | Downregulation | Melanoma | [10][12] |

| p-p65 (NF-κB) | Pro-inflammatory, Pro-Survival | Downregulation | Melanoma | [10][12] |

| CDK1 | Cell Cycle Progression (G2/M) | Downregulation | Gastric | [8][4] |

| Cyclin B1 | Cell Cycle Progression (G2/M) | Downregulation | Gastric | [8][4] |

Signaling Pathway and Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the core mechanisms of this compound.

Caption: this compound induces apoptosis via p53/GADD45a activation and the mitochondrial pathway.

Caption: this compound blocks pro-survival signaling by inhibiting PI3K/AKT and TLR4/NF-κB pathways.

Caption: A generalized workflow for analyzing protein expression changes via Western Blotting.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in this compound research.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and calculate the IC50 value.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium (or vehicle control, e.g., DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1][16]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours).[1]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample. Analyze the cells within 1 hour using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins to confirm the modulation of signaling pathways.[1][10]

-

Protein Extraction: After treating cells with this compound, wash them with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Electrophoresis: Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins based on size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20, TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p53, anti-p-AKT, anti-caspase-3) diluted in blocking buffer, typically overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing steps, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.[1]

References

- 1. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chelidonium majus Induces Apoptosis of Human Ovarian Cancer Cells via ATF3-Mediated Regulation of Foxo3a by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Modulation of multidrug resistance in cancer cells by this compound and Chelidonium majus alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of this compound on tubulin polymerisation, cell cycle progression and selected signal transmission pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound induces mitotic slippage and apoptotic-like death in SGC-7901 human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

- 12. synapse.koreamed.org [synapse.koreamed.org]

- 13. researchgate.net [researchgate.net]

- 14. Effect of this compound on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of this compound on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide to the Biosynthesis of Chelidonine in Chelidonium majus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelidonine is a prominent benzophenanthridine alkaloid found in the greater celandine (Chelidonium majus), a plant with a long history in traditional medicine. This technical guide provides a comprehensive overview of the intricate biosynthetic pathway of this compound, intended for researchers, scientists, and professionals in drug development. The pathway commences with the amino acid L-tyrosine and proceeds through a series of enzymatic modifications, including hydroxylations, decarboxylations, methylations, and oxidative cyclizations, to yield the complex tetracyclic structure of this compound. This document details the key intermediates, the enzymes catalyzing each step, available quantitative data, and detailed experimental protocols for the characterization of these enzymes. Furthermore, it visualizes the metabolic route and associated regulatory networks to facilitate a deeper understanding of this significant natural product's formation.

Introduction

Chelidonium majus L. (Papaveraceae) is a perennial plant renowned for its production of a diverse array of isoquinoline (B145761) alkaloids, with this compound being one of the most abundant and pharmacologically significant. These alkaloids are synthesized and stored in laticifers, specialized cells found throughout the plant. The biosynthesis of this compound is a branch of the larger benzylisoquinoline alkaloid (BIA) pathway, a complex network of reactions that gives rise to a vast number of structurally diverse and biologically active compounds in the plant kingdom. Understanding the intricacies of the this compound biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications.

The Biosynthetic Pathway from L-Tyrosine to this compound

The biosynthesis of this compound originates from the aromatic amino acid L-tyrosine, which serves as the primary precursor. The pathway can be broadly divided into several key stages:

-

Formation of the Benzylisoquinoline Skeleton: L-tyrosine is converted to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These two intermediates are condensed by norcoclaurine synthase (NCS) to form the central precursor of all BIAs, (S)-norcoclaurine.

-

Conversion to (S)-Reticuline: A series of methylation and hydroxylation reactions convert (S)-norcoclaurine to the pivotal intermediate (S)-reticuline.

-

Formation of the Protoberberine Scaffold: The berberine (B55584) bridge enzyme (BBE) catalyzes the oxidative cyclization of (S)-reticuline to form (S)-scoulerine, establishing the protoberberine skeleton.

-

Modification of the Protoberberine Core: (S)-scoulerine undergoes further modifications, including methylation and the formation of methylenedioxy bridges, to yield (S)-stylopine.

-

Conversion to Protopine: (S)-stylopine is N-methylated to (S)-cis-N-methylstylopine, which is then hydroxylated to form protopine.

-

Final Steps to this compound: Protopine is hydroxylated and subsequently cyclized to form the benzophenanthridine scaffold, which is then converted to this compound.

The following diagram illustrates the core biosynthetic pathway leading to this compound.

Key Enzymes and Their Characteristics

The biosynthesis of this compound is orchestrated by a series of specialized enzymes, many of which belong to the cytochrome P450 family. The key enzymes identified in this pathway are detailed below.

| Enzyme | Abbreviation | EC Number | Substrate(s) | Product(s) | Cofactor(s) | Cellular Localization |

| Berberine Bridge Enzyme | BBE | 1.21.3.3 | (S)-Reticuline | (S)-Scoulerine | FAD | Vacuole |

| (S)-cheilanthifoline synthase | CFS | 1.14.19.65 | (S)-Scoulerine | (S)-Cheilanthifoline | NADPH, O₂ | Endoplasmic Reticulum |

| (S)-stylopine synthase | STS | 1.14.19.64 | (S)-Cheilanthifoline | (S)-Stylopine | NADPH, O₂ | Endoplasmic Reticulum |

| Tetrahydroprotoberberine N-methyltransferase | TNMT | 2.1.1.122 | (S)-Stylopine, SAM | (S)-cis-N-Methylstylopine | - | Cytosol |

| (S)-cis-N-methylstylopine 14-hydroxylase | MSH | 1.14.14.97 | (S)-cis-N-Methylstylopine | Protopine | NADPH, O₂ | Endoplasmic Reticulum |

| Protopine 6-hydroxylase | P6H | 1.14.14.98 | Protopine | 6-Hydroxyprotopine | NADPH, O₂ | Endoplasmic Reticulum |

| Dihydrobenzophenanthridine Oxidase | DBOX | 1.5.3.12 | Dihydrothis compound, O₂ | This compound, H₂O₂ | - | Vacuole |

Table 1: Key Enzymes in the this compound Biosynthetic Pathway

Quantitative Data

Quantitative analysis of alkaloids in Chelidonium majus reveals significant variation depending on the plant organ, developmental stage, and environmental conditions. The roots are generally the primary site of accumulation for many of the benzophenanthridine alkaloids.

| Alkaloid | Plant Part | Concentration Range (mg/g dry weight) | Reference(s) |

| This compound | Root | 1.3 - 5.0 | [1][2] |

| This compound | Aerial Parts | 0.3 - 1.5 | [1][2] |

| Sanguinarine | Root | 0.5 - 2.5 | [1] |

| Berberine | Root | 0.1 - 1.0 | [1] |

| Protopine | Whole Plant | 0.2 - 1.2 | [1] |

Table 2: Quantitative Data of Major Alkaloids in Chelidonium majus

Kinetic parameters for some of the enzymes in the pathway have been determined, providing insights into their catalytic efficiency.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference(s) |

| Dihydrobenzophenanthridine Oxidase | Dihydrosanguinarine | 6.0 | Not reported | [3] |

| Dihydrobenzophenanthridine Oxidase | Dihydrochelerythrine | 10 | Not reported | [3] |

| (S)-scoulerine 9-O-methyltransferase | (S)-scoulerine | 4.5 | Not reported | [4] |

Table 3: Kinetic Parameters of Key Enzymes

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.

General Method for Alkaloid Extraction and Quantification

Objective: To extract and quantify major alkaloids from Chelidonium majus plant material.

Materials:

-

Dried and powdered plant material (roots, stems, leaves)

-

2% Sulfuric acid

-

Ammonia (B1221849) solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

HPLC-grade solvents (acetonitrile, water, formic acid)

-

Alkaloid standards (this compound, sanguinarine, etc.)

Procedure:

-

Extraction: Macerate 1 g of powdered plant material in 20 mL of methanol for 24 hours at room temperature.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Acidification: Evaporate the methanol under reduced pressure and dissolve the residue in 10 mL of 2% sulfuric acid.

-

Basification and Liquid-Liquid Extraction: Basify the acidic solution with ammonia to pH 9-10 and extract three times with 15 mL of dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness.

-

Sample Preparation for HPLC: Dissolve the residue in a known volume of methanol for HPLC analysis.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Detection: UV detector at 280 nm.

-

Quantification: Generate a calibration curve using authentic standards of the alkaloids of interest.

-

Enzyme Assay for Berberine Bridge Enzyme (BBE)

Objective: To determine the activity of BBE by measuring the conversion of (S)-reticuline to (S)-scoulerine.

Materials:

-

Plant protein extract (microsomal fraction)

-

(S)-Reticuline substrate

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

NADPH

-

HPLC system with UV or fluorescence detector

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM (S)-reticuline, and 1 mM NADPH.

-

Enzyme Addition: Initiate the reaction by adding the plant protein extract.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol.

-

Analysis: Centrifuge the mixture to pellet precipitated protein and analyze the supernatant by HPLC to quantify the amount of (S)-scoulerine formed.

References

- 1. Comparative analysis of the root and leaf transcriptomes in Chelidonium majus L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Subcellular Localization of Alkaloids and Dopamine in Different Vacuolar Compartments of Papaver bracteatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Delving into the Pharmacological Landscape of Chelidonine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelidonine, a prominent benzophenanthridine alkaloid isolated from Chelidonium majus, has garnered significant attention for its diverse pharmacological properties, particularly its potent anticancer activities. This technical guide provides an in-depth exploration of the pharmacological characteristics of this compound and its key derivatives, including sanguinarine, chelerythrine, berberine, protopine, coptisine, and stylopine. The document elucidates their mechanisms of action, focusing on the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways. Furthermore, this guide presents a compilation of quantitative data on their cytotoxic effects, detailed experimental protocols for the evaluation of their bioactivity, and visual representations of the underlying molecular pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a major bioactive isoquinoline (B145761) alkaloid found in the greater celandine (Chelidonium majus), a plant with a long history in traditional medicine for treating various ailments.[1] Modern pharmacological research has increasingly focused on the therapeutic potential of this compound and its derivatives, revealing a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and most notably, anticancer effects.[2][3] These compounds exert their cytotoxic effects against cancer cells through multiple mechanisms, such as the disruption of microtubule dynamics, induction of programmed cell death (apoptosis), and halting the cell division cycle.[4][5] This guide aims to provide a detailed technical overview of the pharmacological properties of this compound and its related alkaloids, offering a valuable resource for the scientific community engaged in cancer research and drug discovery.

Pharmacological Properties of this compound

This compound exhibits a range of pharmacological effects, with its anticancer activity being the most extensively studied. Its mechanisms of action are multifaceted, targeting several key cellular processes.

Anticancer Activity

This compound's anticancer effects are attributed to its ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines.

-

Induction of Apoptosis: this compound has been shown to induce apoptosis in a variety of cancer cells, including pancreatic, breast, and cervical cancer cell lines.[2] One of the key mechanisms involves the activation of the p53 tumor suppressor pathway.[1][6] this compound treatment upregulates the expression of p53 and its downstream target, GADD45A (Growth Arrest and DNA Damage-inducible 45 Alpha), leading to the induction of apoptosis.[1][6] This process is often accompanied by the cleavage of caspase-3, a key executioner caspase in the apoptotic cascade.[1]

-

Cell Cycle Arrest: this compound is known to cause cell cycle arrest, primarily at the G2/M phase.[4][7] This arrest is a consequence of its ability to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle.[4][8] By disrupting microtubule dynamics, this compound prevents cancer cells from successfully completing mitosis, ultimately leading to cell death. The IC50 value for the inhibition of tubulin polymerization by this compound has been reported to be 24 µM.[4][8]

-

Anti-inflammatory Effects: Beyond its direct cytotoxic effects, this compound also possesses anti-inflammatory properties that may contribute to its anticancer potential. It has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the TLR4/NF-κB signaling pathway.[3][9]

-

Cholinesterase Inhibition: this compound also acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 26.8 µM and 31.9 µM, respectively.[10] While this activity is more directly related to neurodegenerative diseases, it highlights the diverse pharmacological profile of this alkaloid.

Pharmacological Properties of this compound Derivatives

Several other alkaloids isolated from Chelidonium majus and related plants share structural similarities with this compound and exhibit significant pharmacological activities.

-

Sanguinarine and Chelerythrine: These benzophenanthridine alkaloids are potent inhibitors of Protein Kinase C (PKC) and are known to induce apoptosis.[11][12] They can trigger apoptosis through the generation of reactive oxygen species (ROS) and the subsequent release of cytochrome c from mitochondria.[13] Sanguinarine is also a potent inhibitor of NF-κB activation.[14]

-

Berberine: This protoberberine alkaloid has a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antidiabetic properties.[15][16] Its anticancer mechanisms involve the induction of apoptosis, cell cycle arrest, and the modulation of multiple signaling pathways, including PI3K/AKT/mTOR and MAPK/ERK.[1]

-

Protopine: This alkaloid has demonstrated the ability to induce apoptosis via the intrinsic pathway, involving the activation of caspase-9 and caspase-3.[2] It can also induce the accumulation of intracellular ROS, leading to the inhibition of the PI3K/Akt signaling pathway.[2]

-

Coptisine and Stylopine: Coptisine is known for its anti-inflammatory effects, which are mediated through the inhibition of NF-κB and MAPK signaling pathways.[5] Stylopine has been shown to inhibit the proliferation of osteosarcoma cells by blocking the VEGFR2 signaling pathway and inducing apoptosis.[4][17]

Quantitative Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines and enzymes.

Table 1: IC50 Values of this compound and its Derivatives against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | FaDu | Head and Neck Squamous Cell Carcinoma | 1.0 | [18] |

| HLaC78 | Head and Neck Squamous Cell Carcinoma | 1.6 | [18] | |

| Sanguinarine | NCI-N87 | Gastric Cancer | 1.46 | [19] |

| NB4 | Acute Promyelocytic Leukemia | 0.53 | [12] | |

| MKN-45 | Gastric Cancer | 1.53 | [12] | |

| Chelerythrine | NCI-N87 | Gastric Cancer | 3.81 | [19] |

| Stylopine | MG-63 | Osteosarcoma | 0.987 | [17] |

| Protopine | HL-60 | Promyelocytic Leukemia | 6.68 | [15] |

| A-549 | Lung Carcinoma | 20.47 | [15] | |

| MCF-7 | Breast Adenocarcinoma | 22.59 | [15] |

Table 2: IC50 Values of this compound and its Derivatives against Enzymes

| Compound | Enzyme | IC50 (µM) | Reference |

| This compound | Tubulin Polymerization | 24 | [4][8] |

| Acetylcholinesterase (AChE) | 26.8 | [10] | |

| Butyrylcholinesterase (BuChE) | 31.9 | [10] | |

| Chelerythrine | Protein Kinase C (PKC) | 0.66 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacological properties of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle.

-

Cell Fixation: Harvest and wash the cells, then fix them in cold 70% ethanol (B145695) for at least 2 hours at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis for Apoptosis-Related Proteins

This technique detects the expression levels of specific proteins involved in apoptosis.

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p53, GADD45a, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of microtubules.

-

Reaction Setup: In a 96-well plate, combine purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

-

Compound Addition: Add the test compound at various concentrations.

-

Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence intensity against time to determine the rate of polymerization and the inhibitory effect of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a typical experimental workflow.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with significant potential for the development of novel anticancer therapies. Their multifaceted mechanisms of action, including the induction of apoptosis through the p53/GADD45a pathway, cell cycle arrest via tubulin polymerization inhibition, and modulation of inflammatory signaling, offer multiple avenues for therapeutic intervention. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers to further investigate the pharmacological properties of these alkaloids and to advance their translation into clinical applications. Further studies are warranted to fully elucidate their therapeutic efficacy and safety profiles in preclinical and clinical settings.

References

- 1. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 7. benchchem.com [benchchem.com]

- 8. Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijper.org [ijper.org]

- 12. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway [mdpi.com]

- 13. Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sanguinarine (pseudochelerythrine) is a potent inhibitor of NF-kappaB activation, IkappaBalpha phosphorylation, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Chelerythrine induces reactive oxygen species-dependent mitochondrial apoptotic pathway in a murine T cell lymphoma | springermedizin.de [springermedizin.de]

- 17. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Flow cytometry with PI staining | Abcam [abcam.com]

- 19. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the In Vitro Modulation of Signaling Pathways by Chelidonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelidonine, a principal benzophenanthridine alkaloid isolated from Chelidonium majus, has garnered significant attention for its diverse pharmacological activities, most notably its potent anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects, focusing on its modulation of key signaling pathways in vitro. We will delve into the intricate signaling cascades influenced by this compound, present quantitative data from various studies in a structured format, and provide detailed experimental protocols for key assays. Furthermore, this guide includes custom-generated diagrams to visually represent the complex signaling networks and experimental workflows, offering a valuable resource for researchers in oncology and drug discovery.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting multiple critical signaling pathways involved in cell proliferation, survival, apoptosis, and inflammation. The following sections detail its impact on these pathways, supported by in vitro experimental evidence.

Apoptosis Induction

A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis. This is achieved through the modulation of several pro- and anti-apoptotic signaling molecules.

-

p53-GADD45a Pathway: In human pancreatic cancer cells (BxPC-3 and MIA PaCa-2), this compound treatment leads to the upregulation of p53, GADD45A, and p21 protein expression.[1] This signaling cascade culminates in the cleavage of caspase-3, a key executioner of apoptosis.[1] The induction of the GADD45a-p53 pathway appears to be a crucial step in this compound-mediated apoptosis in these cells.[1]

-

Caspase Activation: this compound activates the caspase-dependent apoptotic pathway in various cancer cell lines.[2][3] In multidrug-resistant (MDR) cancer cells, this compound induces apoptosis accompanied by the activation of caspases-3, -8, and -9.[3]

-

Mitochondrial Pathway: The apoptotic process induced by this compound often involves the mitochondria. It can cause changes in the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[4] In HeLa cells, this compound-induced apoptosis is linked to the generation of reactive oxygen species (ROS) and a subsequent change in mitochondrial membrane potential.[4]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. This compound has been shown to effectively suppress this pathway in several cancer models.

-

In melanoma cells, this compound treatment leads to a decrease in the phosphorylation of both PI3K and Akt.[2][5] This inactivation of the PI3K/Akt pathway contributes to the suppression of melanoma cell malignancy.[2][6]

-

Similarly, in HeLa cervical cancer cells, this compound promotes apoptosis by down-regulating the expressions of PI3K and Akt.[4]

NF-κB Signaling Pathway

The NF-κB pathway plays a significant role in inflammation and cancer progression. This compound demonstrates anti-inflammatory and anti-cancer effects by inhibiting this pathway.

-

In HCT116 colon cancer cells, this compound inhibits TNF-α-induced NF-κB activation by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB.[7] This leads to the suppression of nuclear translocation of the NF-κB subunit RELA.[7]

-

In melanoma cells, this compound's inhibitory effect is linked to the downregulation of Toll-like receptor 4 (TLR4), an upstream activator of NF-κB. This results in reduced phosphorylation of the p65 subunit of NF-κB.[2][5]

-

By inhibiting NF-κB, this compound downregulates the expression of target genes involved in inflammation, proliferation, and apoptosis, such as IL-8, MCP-1, iNOS, cIAP-1, BCL2, Cyclin D1, and MMP-9.[7][8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, p38, and ERK, is involved in cellular responses to a variety of stimuli and plays a role in cancer.

-

This compound activates the stress-activated protein kinase/jun kinase (SAPK/JNK) pathway in multiple cell lines.[9]

-

It also blocks the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 in HCT116 cells.[7]

-

In some contexts, this compound's pro-apoptotic effects in HeLa cells are mediated through the upregulation of p38 expression.[4]

-

The cellular mechanism of this compound is associated with the differential upregulation of phospho-ERK1/2 and phospho-p38 in various cell types.[10]

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively active, contributes to tumorigenesis.

-

In human uveal melanoma cells, this compound has opposing effects on STAT3 phosphorylation. It abrogates IL-6-induced tyrosine phosphorylation (activation) and nuclear translocation of STAT3, while amplifying its constitutive serine phosphorylation.[11][12][13] These effects are observed in a fraction of cells in an all-or-none manner.[13]

Cell Cycle Regulation

This compound can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.

-

It is known to cause a G2/M arrest, which is characterized by abnormal metaphase morphology.[9] This is explained by its ability to inhibit tubulin polymerization, with an IC50 of 24 µM.[9]

-

In some cancer cell lines, this compound treatment leads to cell cycle arrest at the sub-G1 and G0/G1 stages.[4] The growth inhibitory effect in ovarian carcinoma A2780 and lung fibroblast MRC-5 cells is associated with G2 and mitotic phase cell cycle arrest.[10]

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro effects of this compound across various studies and cell lines.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Exposure Time | Reference |

| BxPC-3 | Pancreatic Cancer | Proliferation Assay | 0.5 - 5 µM (significant inhibition) | 24, 48, 72 h | [1] |

| MIA PaCa-2 | Pancreatic Cancer | Proliferation Assay | 0.5 - 5 µM (significant inhibition) | 24, 48, 72 h | [1] |

| MEL270 | Melanoma | CCK-8 | 0.5 - 5 µM (significant inhibition) | 24, 48 h | [2] |

| C918 | Melanoma | CCK-8 | 0.5 - 5 µM (significant inhibition) | 24, 48 h | [2] |

| HeLa | Cervical Cancer | MTT | LD50: 30 µg/mL | 48 h | [4] |

| HLaC78 | Head and Neck Cancer | MTT | ~10 µM (partial inhibition) | Not specified | [14] |

| FaDu | Head and Neck Cancer | MTT | ~1 µM (partial inhibition) | Not specified | [14] |

| HCT-116 | Colorectal Cancer | MTT | IC50: 172.12 µg/ml | 24 h | [15] |

| Hep-G2 | Liver Cancer | MTT | IC50: Not specified | Not specified | [15][16] |

| MCF-7 | Breast Cancer | MTT | IC50: 179.35 µg/ml | Not specified | [15] |

| A-549 | Lung Cancer | MTT | IC50: Not specified | Not specified | [15][16] |

| B16F10 | Mouse Melanoma | MTT | 1.4 - 11.2 µmol/L (dose-dependent inhibition) | 24 h | [17] |

Table 2: Modulation of Key Signaling Proteins by this compound

| Cell Line | Protein | Effect | Method | Reference |

| BxPC-3, MIA PaCa-2 | p53, GADD45A, p21, Cleaved Caspase-3 | Upregulation | Western Blot | [1] |

| MEL270, C918 | TLR4, p-p65, p-PI3K, p-Akt | Downregulation | Western Blot | [2] |

| HCT116 | p-IκBα, Nuclear RELA | Inhibition | Western Blot | [7] |

| HCT116 | cIAP-1, FLIP, BCL2, Cyclin D1, MMP-9, COX-2, ICAM-1 | Downregulation | Western Blot | [8] |

| OCM-1, OCM-3 | pTyr-STAT3 (IL-6 induced) | Abrogation | Flow Cytometry | [11] |

| OCM-1, OCM-3 | pSer-STAT3 | Amplification | Flow Cytometry | [11] |

| Caco-2 | P-gp/MDR1, MRP1, BCRP, CYP3A4, GST mRNA | Downregulation | cDNA Array | [3] |

| Caco-2 | Caspase-3, Caspase-8 mRNA | Upregulation | cDNA Array | [3] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., MEL270, C918, HCT116, BxPC-3, MIA PaCa-2, Hep-G2, MCF-7, A-549) are maintained in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2][16]

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.[16]

-

This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution and then diluted to the desired final concentrations in the culture medium. Cells are treated for specified time periods (e.g., 24, 48, or 72 hours) before analysis.[1][2]

Cell Viability Assay (CCK-8/MTT)

-

Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

-

Procedure:

-

Seed cells (e.g., 1 x 10^4 cells/well) in 96-well plates and allow them to adhere overnight.[2]

-

Treat cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).[2]

-

Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2][16]

-

For MTT, add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[16]

-

Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[2][16]

-

Calculate the percentage of cell viability relative to the untreated control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with this compound for the indicated time.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Western Blotting

-

Principle: This technique is used to detect and quantify specific proteins in a sample.

-

Procedure:

-

Lyse this compound-treated and control cells in RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-p65, cleaved caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Use a loading control like β-actin or GAPDH to normalize protein levels.

-

Cell Migration and Invasion Assays

-

Wound Healing Assay (Migration):

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" or wound in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh medium with or without this compound.

-

Capture images of the wound at 0h and subsequent time points (e.g., 24h).

-

Measure the closure of the wound area to quantify cell migration.[2]

-

-

Transwell Assay (Invasion):

-

Use Transwell inserts with a porous membrane (e.g., 8 µm pores), coated with Matrigel for invasion assays.[2]

-

Place the inserts into wells of a 24-well plate containing medium with FBS as a chemoattractant.

-

Seed cells in serum-free medium with or without this compound into the upper chamber.

-

Incubate for a specified time (e.g., 24h).

-

Remove non-invading cells from the top of the membrane.

-

Fix and stain the cells that have invaded through the membrane to the lower surface.

-

Count the stained cells under a microscope to quantify invasion.[2]

-

Conclusion

This compound is a promising natural compound that modulates a complex network of intracellular signaling pathways to exert its anti-cancer effects in vitro. Its ability to simultaneously induce apoptosis, inhibit pro-survival pathways like PI3K/Akt and NF-κB, and arrest the cell cycle makes it a compelling candidate for further investigation in cancer therapy. This guide provides a foundational understanding of its mechanisms of action, supported by quantitative data and detailed protocols, to aid researchers in designing and interpreting future studies on this multifaceted alkaloid. The continued exploration of this compound's molecular targets will be crucial for its potential translation into clinical applications.

References

- 1. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of multidrug resistance in cancer cells by this compound and Chelidonium majus alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound isolated from ethanolic extract of Chelidonium majus promotes apoptosis in HeLa cells through p38-p53 and PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synapse.koreamed.org [synapse.koreamed.org]

- 6. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

- 7. This compound inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The effects of this compound on tubulin polymerisation, cell cycle progression and selected signal transmission pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Opposing Effects of this compound on Tyrosine and Serine Phosphorylation of STAT3 in Human Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Opposing Effects of this compound on Tyrosine and Serine Phosphorylation of STAT3 in Human Uveal Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of this compound on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijcmas.com [ijcmas.com]

- 17. The Synergistic Mechanism of Chelidonium majus Alkaloids on Melanoma Treatment via a Multi-Strategy Insight - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Chelidonium majus Isoquinoline Alkaloids: A Technical Guide for Researchers

Introduction: Chelidonium majus, commonly known as greater celandine, has a long history in traditional medicine for treating a variety of ailments. Modern scientific investigation has identified isoquinoline (B145761) alkaloids as the primary bioactive constituents responsible for its diverse pharmacological effects. This technical guide provides an in-depth overview of the biological activities of these alkaloids, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.

Core Bioactivities of Chelidonium majus Alkaloids

The isoquinoline alkaloids present in Chelidonium majus are a diverse group of compounds, with the most prominent being sanguinarine (B192314), chelerythrine, berberine (B55584), coptisine (B600270), and protopine. These alkaloids have been shown to exhibit a range of biological activities, which are summarized below.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of Chelidonium majus alkaloids against various cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell proliferation and migration.

Table 1: Anticancer Activity of Isoquinoline Alkaloids from Chelidonium majus

| Alkaloid | Cancer Cell Line | IC50 Value | Reference |

| Sanguinarine | HeLa (Cervical Cancer) | 2.43 µM | [1] |

| Sanguinarine | SiHa (Cervical Cancer) | 3.07 µM | [1] |

| Sanguinarine | HL-60 (Promyelocytic Leukemia) | 0.9 µM | [2] |

| Sanguinarine | NB4 (Promyelocytic Leukemia) | 0.53 µM | [3] |

| Sanguinarine | MKN-45 (Gastric Adenocarcinoma) | 1.51 µM | [3] |

| Sanguinarine | A549 (Lung Carcinoma) | 1.59 µM | [4] |

| Sanguinarine | NCI-H1975 (Lung Carcinoma) | 1.32 µM | [4] |

| Chelerythrine | NCI-N87 (Gastric Cancer) | 3.81 µM | [5] |

| Chelerythrine | MKN45 (Gastric Cancer) | IC50 > 10 µM | [5] |

| Berberine | CNE-2 (Nasopharyngeal Carcinoma) | 49.5 µM (48h) | [6] |

| Berberine | HT29 (Colorectal Cancer) | 40.79 µM (72h) | [6] |

| Protopine | HepG2 (Liver Carcinoma) | Stable up to 40 µM | [7][8] |

Anti-inflammatory Activity

The anti-inflammatory properties of these alkaloids are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines.

Table 2: Anti-inflammatory Activity of Isoquinoline Alkaloids from Chelidonium majus

| Alkaloid | Cell Line/Model | Effect | Quantitative Data | Reference |

| Berberine | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | IC50 for NO inhibition: 11.64 µM (13-methylberberine) | [9] |

| Berberine | LPS-stimulated RAW 264.7 macrophages | Inhibition of TNF-α, IL-1β, and IL-6 production | Significant reduction at 10-100 µM | [10] |

| Berberine | Human colon cancer cells | Inhibition of COX-2 transcriptional activity | Effective at > 0.3 µM | [11] |

| Protopine | PMA-induced HepG2 cells | Inhibition of COX-2 activity | - | [7][8] |

| Protopine | Carrageenan-induced rat paw edema | Reduction of edema | 50-100 mg/kg |

Antimicrobial Activity

Chelidonium majus alkaloids have demonstrated broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi. Their mechanisms of action often involve the disruption of cell membrane integrity and inhibition of essential cellular processes.

Table 3: Antimicrobial Activity of Isoquinoline Alkaloids from Chelidonium majus

| Alkaloid | Microorganism | MIC Value | Reference |

| Coptisine | Pasteurella multocida | 0.125 mg/mL | [6] |

| Berberine | Mycobacterium abscessus | ~0.25 mg/mL |

Signaling Pathways and Experimental Workflows

The biological activities of these alkaloids are underpinned by their interaction with complex cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.

Key Signaling Pathways

Caption: Sanguinarine-induced apoptosis pathway in cancer cells.

Caption: Protopine's inhibition of the NF-κB and MAPK signaling pathways.

Experimental Workflow

Caption: General experimental workflow for assessing anticancer activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Chelidonium majus alkaloids.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HeLa, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Isoquinoline alkaloid stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the test alkaloid in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24-72 hours, depending on the cell line and alkaloid.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3][4]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Isoquinoline alkaloid stock solution

-

Spectrophotometer

Procedure:

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Prepare serial two-fold dilutions of the alkaloid in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no alkaloid) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the alkaloid in which there is no visible growth.[12][13][14]

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells and treat with the alkaloid and/or an inflammatory stimulus (e.g., LPS).

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and perform densitometric analysis to quantify protein expression levels.[15][16][17]

Conclusion

The isoquinoline alkaloids from Chelidonium majus represent a promising source of novel therapeutic agents with potent anticancer, anti-inflammatory, and antimicrobial activities. This guide provides a foundational understanding of their biological effects, underlying mechanisms, and the experimental methodologies used for their evaluation. Further research is warranted to fully elucidate their therapeutic potential and to develop safe and effective drug candidates based on these natural compounds.

References

- 1. Sanguinarine inhibits growth of human cervical cancer cells through the induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Antibacterial activity mechanism of coptisine against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of 13-alkyl-substituted berberine alkaloids on the expression of COX-II, TNF-alpha, iNOS, and IL-12 production in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition by berberine of cyclooxygenase-2 transcriptional activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Isolation of Chelidonine: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, historical isolation, and modern purification techniques of chelidonine, the principal isoquinoline (B145761) alkaloid from the greater celandine (Chelidonium majus). From its first isolation in the 19th century to contemporary chromatographic and supercritical fluid extraction methods, this document details the evolution of its purification. Experimental protocols for key isolation techniques are provided, alongside a quantitative summary of this compound yields from various methods. Furthermore, this guide elucidates the molecular mechanisms of this compound's bioactivity, with a focus on its interaction with the p38-p53 and PI3K/AKT signaling pathways, visualized through detailed diagrams to aid in understanding its therapeutic potential.

A Historical Perspective on the Discovery and Isolation of this compound

The journey of this compound's discovery is rooted in the burgeoning field of phytochemistry in the 19th century, a period marked by the pioneering work of isolating and characterizing active principles from medicinal plants. The greater celandine (Chelidonium majus), a plant with a long history of use in European folk medicine for ailments ranging from warts to jaundice, became a subject of scientific inquiry.

A plausible reconstruction of an early 19th-century isolation protocol would have involved the following conceptual steps:

-

Extraction: The dried and powdered plant material, likely the whole herb or roots of Chelidonium majus, would have been macerated or percolated with an acidified aqueous solvent, such as water with sulfuric or hydrochloric acid. This process would protonate the alkaloids, forming their water-soluble salts and allowing for their extraction from the plant matrix.

-

Basification and Solvent Partitioning: The acidic aqueous extract would then be neutralized and subsequently made alkaline with a base like ammonia (B1221849) or calcium hydroxide. This deprotonates the alkaloid salts, converting them back into their free base form, which is generally less soluble in water but soluble in organic solvents. This alkaline mixture would then be partitioned with an immiscible organic solvent such as ether or chloroform (B151607). The free base this compound would preferentially dissolve in the organic layer, separating it from water-soluble impurities.

-

Purification: The organic solvent containing the crude alkaloid mixture would be evaporated to yield a residue. This crude extract would then undergo further purification, likely through repeated crystallizations from different solvents to achieve a higher degree of purity.

This historical approach, while groundbreaking for its time, was often inefficient and yielded products of variable purity. The advent of chromatography in the 20th century revolutionized the field of natural product chemistry, enabling the separation of complex mixtures with unprecedented resolution and paving the way for the highly purified this compound available to researchers today.

Modern Experimental Protocols for this compound Isolation

Contemporary methods for isolating this compound from Chelidonium majus leverage advanced analytical and preparative techniques to achieve high yield and purity. Below are detailed protocols for several widely used methods.

Solvent Extraction and Acid-Base Partitioning

This method is a refinement of the classical approach and is often the first step in large-scale extractions.

Protocol:

-

Maceration: 100 g of dried and powdered Chelidonium majus herb is macerated with 1 L of 70% ethanol (B145695) containing 1% acetic acid for 24 hours at room temperature with occasional stirring.

-

Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-